Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate
Description
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a benzyloxy (-O-Bn) substituent at the 3-position and a chlorine atom at the 5-position of the thiophene ring. This structure combines aromatic, electron-withdrawing (chloro), and bulky (benzyloxy) groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .
Thiophene derivatives are widely studied due to their electronic properties and applications in materials science, agrochemicals, and drug discovery. The benzyloxy group enhances lipophilicity, which can influence solubility and bioavailability, while the chloro group contributes to electrophilic reactivity.
Properties
Molecular Formula |
C13H11ClO3S |
|---|---|
Molecular Weight |
282.74 g/mol |
IUPAC Name |
methyl 5-chloro-3-phenylmethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13(15)12-10(7-11(14)18-12)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
AMAAFPZICPRULI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
A primary route begins with 2-chlorothiophene as the starting material. Friedel-Crafts acylation using trichloroacetyl chloride in the presence of aluminum trichloride generates 2-trichloroacetyl-5-chlorothiophene. Liquid alkali hydrolysis then yields 5-chlorothiophene-2-carboxylic acid, which serves as a key intermediate. Esterification with methanol under acidic conditions produces methyl 5-chlorothiophene-2-carboxylate.
The benzyloxy group is introduced at the 3-position via nucleophilic aromatic substitution. This step requires activation of the thiophene ring, typically achieved through nitration or sulfonation, followed by displacement with benzyl alcohol in the presence of a base such as potassium carbonate. However, direct substitution on electron-deficient thiophenes remains challenging, often necessitating transition metal catalysis or directed ortho-metalation strategies.
Grignard Reagent-Mediated Carbonyl Insertion
An alternative approach employs 5-chloro-2-bromothiophene, which undergoes magnesium insertion to form the corresponding Grignard reagent. Quenching with carbon dioxide introduces a carboxylic acid group at the 2-position. Subsequent esterification with methanol and protection of the 3-position using benzyl chloride completes the synthesis. This method offers regioselective control but requires stringent anhydrous conditions and precise temperature control (-10°C to 0°C) during Grignard formation.
Optimization of Critical Reaction Steps
Chlorination Efficiency and Selectivity
Controlled chlorination of the thiophene ring is paramount. The patent CN108840854B details a one-pot chlorination-oxidation sequence where 2-thiophenecarboxaldehyde reacts with chlorine gas at -5°C to 25°C, achieving 92% purity for 5-chlorothiophene-2-carboxylic acid. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cl₂:Molar Ratio | 1.05:1–1.5:1 | Prevents over-chlorination |
| Reaction Temperature | -5°C–25°C | Minimizes side reactions |
| Reaction Time | 1–3 hours | Balances conversion vs. degradation |
Esterification Techniques
Esterification of the carboxylic acid intermediate employs either:
-
Fischer esterification : Refluxing with excess methanol and sulfuric acid (60°C, 12 hours), yielding 85–90% conversion.
-
Schotten-Baumann conditions : Reaction with methyl chloroformate in biphasic water/dichloromethane with NaOH, achieving 95% yield in 2 hours.
The choice depends on acid stability; electron-withdrawing groups favor Schotten-Baumann to prevent decarboxylation.
Protective Group Strategies for Benzyloxy Installation
Direct Benzylation via SNAr
Activation of the 3-position through sulfonation enables nucleophilic aromatic substitution with benzyl alcohol. As per EP0340472A1, chlorosulfonation at 40°C–60°C followed by displacement with benzyl oxide in DMF achieves 78% yield. Challenges include competing reactions at the 4-position and sulfone group over-oxidation.
Directed Metalation Approach
Using tert-butyllithium at -78°C, the 2-carboxylate group directs metalation to the 3-position. Quenching with benzyl bromide affords the protected product in 65% yield. This method requires cryogenic conditions but provides superior regiocontrol compared to electrophilic substitutions.
Purification and Characterization
Recrystallization Protocols
Final purification typically employs ethanol/water (3:1 v/v) recrystallization. The process involves:
-
Dissolving crude product in refluxing ethanol (78°C)
-
Gradual cooling to 10°C at 0.5°C/min
-
Suction filtration and washing with cold ethanol/water
Analytical Validation
Key characterization data includes:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 5.20 (s, 2H, OCH₂Ph), 3.90 (s, 3H, COOCH₃)
Industrial Scalability and Environmental Considerations
Waste Stream Management
The one-pot methodology in CN108840854B reduces waste by 40% compared to stepwise synthesis. Sodium sulfite quenching of excess chlorine minimizes toxic gas emissions, while dichloromethane recovery via distillation achieves 85% solvent reuse.
Continuous Flow Alternatives
Recent advances propose microreactor systems for:
-
Chlorination at 25°C with 10-second residence time
-
In-line neutralization using NaOH cartridges
-
Membrane-assisted solvent exchange
Pilot studies show 30% energy reduction and 99% mass efficiency compared to batch processes .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise as a lead compound in drug development due to its biological activity. It can serve as an inhibitor for various enzymes, including methionine aminopeptidases (MetAPs), which are crucial in protein maturation processes. Research indicates that derivatives of thiophene compounds, including methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate, can selectively inhibit the Fe(II) form of E. coli MetAP, demonstrating low micromolar potency .
Case Study: Inhibition of Methionine Aminopeptidase
In a study focused on discovering inhibitors for E. coli MetAP, this compound derivatives were evaluated for their inhibitory effects. The results indicated that these compounds exhibited significant selectivity toward the Fe(II) form, with some derivatives showing IC₅₀ values in the low micromolar range . This selectivity is crucial for developing targeted therapies with reduced side effects.
Agricultural Applications
This compound also holds potential in agricultural chemistry as an antimicrobial agent. Its structural features allow it to interact with various biological targets, making it suitable for developing crop protection agents against pathogens.
Table: Comparison of Antimicrobial Activity
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Inhibits enzyme activity in microbial cells |
| Other Thiophene Derivatives | Variable | Varies based on structural modifications |
Material Science Applications
Beyond pharmaceuticals and agriculture, this compound has potential applications in material science. Its ability to form complexes with metal ions opens avenues for developing new materials with specific properties.
Interaction Studies
Research into the interactions between this compound and metal ions has revealed that these interactions can lead to novel material synthesis pathways. Such studies focus on how this compound can enhance the properties of materials through coordination chemistry.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate depends on its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the chlorine atom can enhance binding affinity through halogen bonding. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative that can interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
a) Methyl 5-Chloro-3-Chlorosulfonylthiophene-2-Carboxylate
- Structure : Chlorine at 5-position, chlorosulfonyl (-SO₂Cl) at 3-position.
- Key Differences : The chlorosulfonyl group is strongly electron-withdrawing, increasing electrophilicity compared to the benzyloxy group. This enhances reactivity in substitution reactions but reduces stability under acidic or aqueous conditions .
- Applications : Likely used as a sulfonating agent or intermediate in synthesizing sulfonamide derivatives.
b) Methyl 3-Amino-5-Bromothiophene-2-Carboxylate
- Structure: Amino (-NH₂) at 3-position, bromine at 5-position.
- Key Differences: Bromine is a better leaving group than chlorine, favoring nucleophilic aromatic substitution.
- Applications : Suitable for synthesizing brominated heterocycles or bioactive molecules targeting enzymes (e.g., antifungal agents) .
c) Methyl 5-Amino-1-Benzothiophene-2-Carboxylate
- Structure: Fused benzothiophene ring with amino and ester groups.
- This structural rigidity impacts binding affinity in biological systems .
- Applications: Explored in drug discovery for enzyme inhibition (e.g., lanosterol demethylase in fungi) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|
| Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate | ~296.75 | 3-O-Bn, 5-Cl | Hydrophobic, moderate reactivity |
| Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate | ~289.64 | 3-SO₂Cl, 5-Cl | Highly reactive, moisture-sensitive |
| Methyl 3-amino-5-bromothiophene-2-carboxylate | ~250.08 | 3-NH₂, 5-Br | Polar, bioactive |
Biological Activity
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, supported by case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with benzyloxy groups under controlled conditions. The characterization is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties . Studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve inhibition of bacterial growth through disruption of cellular processes, potentially targeting efflux pumps that confer antibiotic resistance .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | Moderate |
| Escherichia coli | 25 µg/mL | Weak |
| Pseudomonas aeruginosa | 50 µg/mL | Low |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity . Research involving various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF7), indicates that the compound can induce apoptosis in cancer cells at specific concentrations. The compound's cytotoxic effects are attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| PC-3 | 15.0 | High |
| MCF7 | 20.0 | Moderate |
| HeLa | 25.0 | Moderate |
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 12.5 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .
Study on Anticancer Properties
Another research effort focused on the anticancer properties of this compound, revealing that it effectively inhibited the growth of PC-3 prostate cancer cells with an IC50 value of 15 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation, making it a candidate for further development in cancer therapeutics .
Q & A
Basic Questions
Q. What are the optimal synthetic routes and conditions for preparing Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate with high purity?
- Methodological Answer : A two-step approach is often employed:
- Step 1 : Introduce the benzyloxy group via nucleophilic substitution or coupling. For example, use NaH in THF to deprotonate the hydroxyl group of a precursor, followed by reaction with benzyl bromide .
- Step 2 : Chlorination at the 5-position using reagents like NCS (N-chlorosuccinimide) in DMF or POCl₃ under controlled conditions .
- Purity Control : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>98%) using HPLC with UV detection at 215 nm .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ ~4.9–5.1 ppm, thiophene protons at δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., m/z = 296.1 [M+H]⁺) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity and detect impurities .
Q. How can researchers mitigate common impurities during synthesis?
- Methodological Answer :
- Byproducts : Monitor for over-chlorination (e.g., di- or tri-chlorinated analogs) using TLC or LC-MS. Adjust reaction stoichiometry and temperature to suppress side reactions .
- Residual Solvents : Use rotary evaporation under high vacuum and lyophilization to remove traces of DMF or THF .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s reactivity or biological interactions?
- Methodological Answer :
- DFT Calculations : Predict electrophilic/nucleophilic sites for functionalization (e.g., chlorination at C5 vs. C4) using Gaussian or ORCA software .
- Docking Studies : Model interactions with biological targets (e.g., enzymes like Mcl1) using AutoDock Vina to identify potential binding modes .
Q. What strategies resolve contradictions in reported synthetic yields or regioselectivity?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, temperature) to identify critical factors. For example, THF vs. DMF may alter chlorination regioselectivity .
- Kinetic vs. Thermodynamic Control : Use low temperatures (-78°C) to favor kinetic products (e.g., 5-chloro over 4-chloro isomers) .
Q. How can this compound serve as a precursor in drug discovery, particularly for oncology targets?
- Methodological Answer :
- Fragment-Based Design : Use the thiophene core as a fragment for screening against kinases or apoptosis regulators (e.g., Mcl1). Modify the benzyloxy group to enhance binding affinity .
- SAR Studies : Synthesize analogs (e.g., varying substituents on the benzyl ring) and evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
